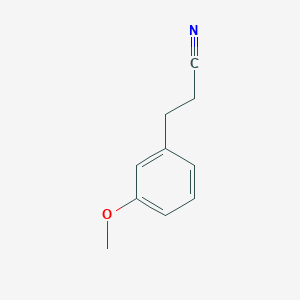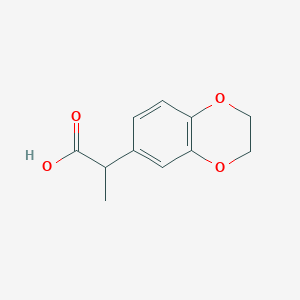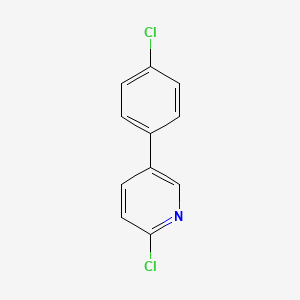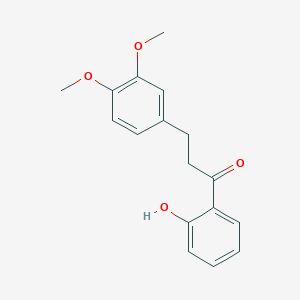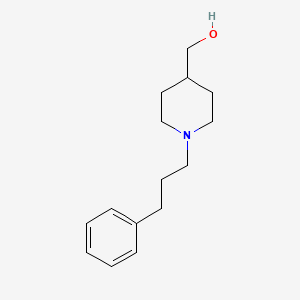
2,2-Dimethylhex-5-en-1-ol
概要
説明
2,2-Dimethylhex-5-en-1-ol is a chemical compound with the molecular formula C8H16O . It has an average mass of 128.212 Da and a monoisotopic mass of 128.120117 Da .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3 . The Canonical SMILES structure is CC(C)(CCC=C)CO . Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.21 g/mol . It has a computed XLogP3-AA of 2.2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 128.120115130 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 9 . The compound is a liquid .科学的研究の応用
1. Molecular Structure and Conformational Analysis
A study by Vakili et al. (2012) focused on the molecular structure and intramolecular hydrogen bonding of a related compound, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, which is structurally similar to 2,2-Dimethylhex-5-en-1-ol. This research, involving density functional theory calculations and experimental spectroscopies, offers insights into the conformational stabilities and molecular structures, which are essential for understanding the chemical behavior of such compounds (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012).
2. Polymorphism and Dynamics in Solid State
Research on 2,2-dimethylbutan-1-ol, another compound similar to this compound, reveals complex solid-state polymorphism and relaxational dynamics. This study by Juszyńska-Gałązka et al. (2013) using adiabatic calorimetry and dielectric spectroscopy, provides valuable information on the thermodynamical properties and phase transitions relevant to compounds like this compound (Juszyńska-Gałązka, Zieliński, Massalska-arodź, & Krawczyk, 2013).
3. Catalytic Applications
A 2018 study by Nadolny et al. examined the oligomerization of mixed butene streams over amorphous aluminosilicates. This research provides insights into catalytic processes and product analysis, which are relevant for understanding the applications of this compound in catalysis and chemical synthesis (Nadolny, Hannebauer, Alscher, Peitz, Reschetilowski, & Franke, 2018).
4. Radical Cation Reactivity
The reactivity of radical cations, as investigated by Bellanova et al. (2002), is another area of interest. They studied 2,2-dimethyl-5-methoxyindan-1-ol radical cation and its reaction mechanisms, offering valuable insights into the reactivity patterns that could be extrapolated to similar compounds like this compound (Bellanova, Bietti, Ercolani, & Salamone, 2002).
5. Peroxyl-Radical-Scavenging Activity
Stobiecka et al. (2016) conducted an exploratory study on the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its analogues. This researchis crucial for understanding the antioxidant properties and the potential application of this compound in fields such as pharmaceuticals and food science. Their findings suggest significant anti-peroxyl radical activity, comparable to other known antioxidants, which could imply similar properties for this compound (Stobiecka, Sikora, Bonikowski, & Kula, 2016).
6. Combustion Chemistry
Sarathy et al. (2014) conducted a comprehensive combustion chemistry study of 2,5-dimethylhexane. This research is significant for understanding the combustion behavior of hydrocarbons and can provide insights into the combustion characteristics of similar compounds like this compound. Their findings contribute to the broader understanding of the oxidation behavior and reactivity of such compounds under various conditions (Sarathy, Javed, Karsenty, Heufer, Wang, Park, Elwardany, Farooq, Westbrook, Pitz, Oehlschlaeger, Dayma, & Dagaut, 2014).
Safety and Hazards
作用機序
Target of Action
It is known that this compound can interact with various organic and inorganic molecules due to its chemical structure .
Mode of Action
The mode of action of 2,2-Dimethylhex-5-en-1-ol involves the formation of a lithium-olefin complex in certain reactions . This complex serves as an intermediate in olefin-carbolithiation reactions, where an organolithium reagent adds across a carbon-carbon double or triple bond to form a new organolithium species .
Biochemical Pathways
The compound’s involvement in carbolithiation reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Its molecular weight (12821 g/mol) and physical form (liquid) suggest it could be absorbed and distributed in the body .
Result of Action
Its role in carbolithiation reactions suggests it may influence the formation of new carbon-carbon bonds .
生化学分析
Biochemical Properties
2,2-Dimethylhex-5-en-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in enzyme active sites, facilitating these biochemical interactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. For instance, the compound may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, leading to the formation of metabolites that participate in further biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of this compound can influence its activity and function within cells .
特性
IUPAC Name |
2,2-dimethylhex-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYDFSDWKBPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437094 | |
| Record name | 2,2-dimethylhex-5-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56068-50-9 | |
| Record name | 2,2-dimethylhex-5-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)



